molecular formula C12H16N2O B5372379 N-cyclopropyl-N'-(3,4-dimethylphenyl)urea

N-cyclopropyl-N'-(3,4-dimethylphenyl)urea

Cat. No. B5372379
M. Wt: 204.27 g/mol
InChI Key: OYSLELBIYRKEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(3,4-dimethylphenyl)urea, commonly known as CDU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDU is a urea derivative that has a cyclopropyl group attached to the nitrogen atom, and a 3,4-dimethylphenyl group attached to the carbonyl group.

Mechanism of Action

The mechanism of action of CDU is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation and growth. CDU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, CDU may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CDU has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CDU has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Additionally, CDU has been found to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CDU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CDU is also relatively inexpensive compared to other compounds that are used in scientific research. However, CDU has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. CDU may also have off-target effects on other enzymes and proteins, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on CDU. One area of interest is the development of CDU derivatives with improved potency and selectivity for specific enzymes and proteins. Another area of research is the investigation of CDU's potential use in combination with other chemotherapeutic agents, to enhance their efficacy and reduce their toxicity. Additionally, CDU may be useful in the development of new treatments for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, CDU is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. CDU has shown promising results in the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. The synthesis method of CDU has been extensively studied, and various modifications have been made to improve the yield and purity of the compound. While CDU has several advantages for lab experiments, it also has some limitations, and future research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of CDU involves the reaction of cyclopropyl isocyanate with 3,4-dimethylphenylamine in the presence of a base, such as sodium hydroxide. The reaction yields CDU as a white crystalline solid with a melting point of 166-168°C. The synthesis method of CDU has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

CDU has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells. CDU has also been investigated for its antifungal and antimicrobial properties, and has been found to be effective against several strains of fungi and bacteria.

properties

IUPAC Name

1-cyclopropyl-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-3-4-11(7-9(8)2)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLELBIYRKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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